PHM-27, also known as Peptide Histidine Methionine-27, is a 27-amino acid peptide hormone primarily found in the central nervous system and gastrointestinal tract. It belongs to the secretin/glucagon superfamily and shares structural similarities with Vasoactive Intestinal Peptide (VIP) [, , ]. PHM-27 and VIP are both encoded by the same precursor mRNA, transcribed from the human VIP/PHM-27 gene [, ].
PHM-27 exhibits a variety of physiological effects, particularly in the regulation of pancreatic endocrine function and smooth muscle relaxation [, , ]. Its role in glucose homeostasis and insulin secretion makes it a subject of interest for diabetes research [, ].
The synthesis of PHM-27 occurs through the processing of its precursor, preprovasoactive intestinal polypeptide. This precursor undergoes post-translational modifications to yield vasoactive intestinal peptide and PHM-27. The synthesis is regulated at the transcriptional level by cyclic adenosine monophosphate (cAMP) in human neuroblastoma cells .
Technical Details:
The molecular structure of PHM-27 comprises a sequence of 27 amino acids. Its structure is similar to that of vasoactive intestinal peptide, which is part of the glucagon-secretin family. The specific sequence contributes to its biological activity and receptor interactions.
Data:
PHM-27 participates in various biochemical reactions primarily related to its role as a signaling molecule. It acts as an agonist for specific receptors, notably the calcitonin receptor.
Technical Details:
The mechanism of action for PHM-27 involves its interaction with specific receptors on target cells. Upon binding to the calcitonin receptor, it triggers a cascade of intracellular events mediated by cyclic adenosine monophosphate.
Process:
PHM-27's physical and chemical properties are critical for understanding its stability, solubility, and interaction with biological systems.
Physical Properties:
Chemical Properties:
PHM-27 has several scientific applications due to its biological activity:
The molecular genesis of PHM-27 is intrinsically linked to the human VIP/PHM-27 gene, a single-copy gene spanning approximately 9 kilobase pairs (kb) on the human genome. This gene comprises seven exons separated by six introns, with a well-defined organizational logic:
Crucially, PHM-27 and VIP reside on separate adjacent exons (IV and V), separated by a 0.75-kb intronic sequence. Both exons share a highly conserved 9-nucleotide sequence at their 3' splice junctions, suggesting evolutionary duplication from a common ancestral exon [4] [6] [10]. The gene’s promoter region, located upstream of Exon I, features a TATA box at -28 bp relative to the transcription start site and an 18-bp cAMP/phorbol ester-responsive element at -52 bp, enabling inducible expression in neuroendocrine tissues [7].
Table 1: Genomic Organization of the Human VIP/PHM-27 Gene
Exon | Size (bp) | Encoded Region/Function | Functional Significance |
---|---|---|---|
I | 165 | 5' Untranslated Region (UTR) | mRNA stability and localization |
II | 117 | Signal Peptide | Precursor protein translocation and targeting |
III | 123 | N-terminal precursor region | Structural domain of prepro-VIP |
IV | 105 | PHM-27 peptide + processing signals | Encodes bioactive PHM-27 and cleavage sites |
V | 132 | VIP peptide + processing signals | Encodes bioactive VIP and cleavage sites |
VI | 89 | C-terminal region + stop codon | Termination of translation |
VII | 724 | 3' Untranslated Region (UTR) | mRNA stability, localization, and translational control |
PHM-27 liberation from its precursor, prepro-VIP, exemplifies tissue-specific prohormone processing. Prepro-VIP undergoes initial signal peptide cleavage in the endoplasmic reticulum, generating pro-VIP. Subsequent endoproteolytic cleavage occurs at specific dibasic residue motifs (typically Lys-Arg or Arg-Arg) flanking the PHM-27 sequence within the precursor. This cleavage is executed by subtilisin-like prohormone convertases (PCs), notably PC1/3 and PC2, within the regulated secretory pathway of neurons and endocrine cells [3].
Following endoproteolysis, carboxypeptidase E (CPE) removes the C-terminal basic residues exposed by the convertases. The final step involves C-terminal α-amidation of methionine, catalyzed by peptidylglycine α-amidating monooxygenase (PAM). This amidation is critical for PHM-27's biological activity, as evidenced by its designation as "Peptide Histidine Methionine amide-27" [1] [5] [9]. This multi-step enzymatic cascade ensures precise generation of the mature, bioactive 27-amino-acid PHM-27 peptide (Sequence: HADGVFTSDFSKLLGQLSAKKYLESLM-NH₂) [1] [9].
Table 2: Key Proteolytic Processing Steps for PHM-27 Maturation
Processing Step | Enzyme(s) Involved | Site/Modification | Functional Outcome |
---|---|---|---|
Signal Peptide Removal | Signal Peptidase | N-terminal cleavage during translocation | Generates pro-VIP |
Endoproteolytic Cleavage | Prohormone Convertases (PC1/3, PC2) | Cleavage at flanking dibasic residues (e.g., Lys-Arg) | Releases immature PHM-27 with C-terminal glycine |
Basic Residue Trimming | Carboxypeptidase E (CPE) | Removal of exposed Lys/Arg residues | Generates glycine-extended intermediate |
C-terminal α-Amidation | Peptidylglycine α-Amidating Monooxygenase (PAM) | Conversion of -Gly to -NH₂ | Produces bioactive PHM-27 (C-terminal amide) |
PHM-27 exhibits striking evolutionary parallelism with porcine Peptide Histidine Isoleucine (PHI-27). Human PHM-27 differs from porcine PHI-27 at only two amino acid positions: position 12 (Lys in PHM-27 vs Arg in PHI-27) and position 27 (Met-NH₂ in PHM-27 vs Ile-NH₂ in PHI-27) [2] [5]. This high degree of sequence conservation (≈93% identity) underscores significant functional constraint.
The genes encoding these peptides also reflect shared ancestry. While the human VIP/PHM-27 gene has VIP and PHM on adjacent exons, the porcine VIP/PHI gene shares a similar exon-intron organization. This suggests an ancient exon duplication event within a precursor gene encoding a primordial VIP-like peptide occurred before the divergence of these lineages. The conservation of the exon-encoded structure, including the dibasic processing signals flanking both PHI/PHM and VIP in their respective precursors, further supports the functional importance of this genomic arrangement for coordinated peptide production [2] [6] [8].
PHM-27 and VIP are structurally homologous peptides co-encoded within the same precursor and co-released in many tissues. They share a common ancestral peptide, reflected in significant sequence similarity. Alignment reveals approximately 45% amino acid identity between the 27-residue PHM-27 and the 28-residue VIP [1] [2] [5]. Key conserved residues include the N-terminal histidine (His¹), aspartic acid (Asp³), and several hydrophobic and basic residues critical for receptor interactions. Both peptides also require C-terminal α-amidation (Met²⁷-NH₂ for PHM-27, Asn²⁸-NH₂ for VIP) for full biological potency [1] [9].
Despite homology, distinct functional profiles exist. While VIP is a potent agonist for VPAC₁ and VPAC₂ receptors, PHM-27 shows higher potency and selectivity as an agonist for the human calcitonin receptor (hCTR) (EC₅₀ = 11 nM) [1] [5]. This divergence is attributed to specific sequence variations, particularly in the central and C-terminal regions, which dictate receptor binding specificity. The structural homology allows for some overlap in function (e.g., modulation of insulin secretion), but receptor profiling confirms distinct primary signaling pathways [1] [5] [9].
Table 3: Structural and Functional Comparison of PHM-27, VIP, and PHI-27
Feature | PHM-27 (Human) | VIP (Human) | PHI-27 (Porcine) |
---|---|---|---|
Amino Acid Sequence | HADGVFTSDFSKLLGQLSAKKYLESLM-NH₂ | HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH₂ | HADGVFTSDFSRLLGQLSAKKYLESLI-NH₂ |
Length | 27 residues | 28 residues | 27 residues |
C-terminal Amide | Methionine (Met-NH₂) | Asparagine (Asn-NH₂) | Isoleucine (Ile-NH₂) |
Precursor Gene | Human VIP/PHM-27 (Single gene) | Human VIP/PHM-27 (Single gene) | Porcine VIP/PHI |
Primary Receptor(s) | Human Calcitonin Receptor (hCTR) (EC₅₀ 11 nM), weak VPAC activity | VPAC₁, VPAC₂ (High affinity) | VPAC receptors (Porcine/Cell-dependent) |
Key Biological Action | Enhances glucose-induced insulin secretion (β-cells) | Vasodilation, smooth muscle relaxation, secretion | Similar to VIP/PHM, species-specific potency |
Sequence Homology to PHM-27 | 100% | ~45% | ~93% (2 aa differences) |
While the core structure of the VIP/PHM-27 precursor is conserved, processing efficiency and tissue-specific expression exhibit significant species-specific variations. In humans, pro-VIP is robustly processed to yield significant quantities of both PHM-27 and VIP in the central nervous system (CNS), enteric nervous system, and specific endocrine cells. RNA blot hybridization confirms co-expression of VIP and PHM-27 mRNA in human brain regions (cortex, hypothalamus, hippocampus) and duodenum [6].
In contrast, rodents (rats and mice) express a homologous precursor but produce Peptide Histidine Isoleucine (PHI) instead of PHM-27, reflecting the amino acid difference at the C-terminus. Furthermore, studies indicate potential differences in the relative abundance of the processed peptides compared to humans. Transgenic mouse models expressing the human VIP/PHM-27 gene in pancreatic β-cells demonstrated enhanced glucose-induced insulin secretion, confirming the functional activity of the human peptides in a murine system but also highlighting that endogenous mouse processing primarily generates PHI, not PHM-27 [6] [9]. These variations underscore the importance of considering species-specific processing when extrapolating physiological or pharmacological data from model organisms to humans.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3